molecular formula C16H11F3N2O B187715 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one CAS No. 1788-98-3

2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one

Cat. No. B187715
CAS RN: 1788-98-3
M. Wt: 304.27 g/mol
InChI Key: YNDPTKFEXLQGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is a chemical compound that belongs to the class of quinazolinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has shown promising results in preclinical studies, and researchers are exploring its potential for further development.

Mechanism Of Action

The mechanism of action of 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is not fully understood. However, it is believed to inhibit certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It may also interact with specific proteins and receptors in cells, leading to changes in cellular function.

Biochemical And Physiological Effects

2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cancer cell growth. It has also been shown to reduce the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to have fluorescent properties, which make it useful in imaging applications.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is its potential as a therapeutic agent for cancer and inflammatory diseases. It has shown promising results in preclinical studies, and researchers are exploring its potential for further development. Additionally, it has fluorescent properties, which make it useful in imaging applications.
One of the limitations of 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is its low solubility in water, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one. One direction is to further explore its potential as a therapeutic agent for cancer and inflammatory diseases. Researchers can investigate its efficacy in animal models and optimize its pharmacological properties. Another direction is to explore its potential as a fluorescent probe in imaging applications. Researchers can investigate its use in various imaging techniques and optimize its properties for specific applications. Additionally, researchers can explore its potential in material science, such as its use in the development of new materials with specific properties.

Synthesis Methods

The synthesis of 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one involves the reaction of 2-aminobenzamide with 3-(trifluoromethyl) benzoic acid in the presence of a catalyst. The reaction is carried out in a solvent under specific conditions of temperature and pressure. The yield of the compound depends on various factors such as the purity of the starting materials, reaction time, and conditions.

Scientific Research Applications

2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one has shown potential in various scientific research applications. It has been studied for its anticancer properties, and preclinical studies have shown that it inhibits the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown promising results in animal models. Additionally, it has been studied for its potential as a fluorescent probe in imaging applications.

properties

CAS RN

1788-98-3

Product Name

2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one

Molecular Formula

C16H11F3N2O

Molecular Weight

304.27 g/mol

IUPAC Name

2-methyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one

InChI

InChI=1S/C16H11F3N2O/c1-10-20-14-8-3-2-7-13(14)15(22)21(10)12-6-4-5-11(9-12)16(17,18)19/h2-9H,1H3

InChI Key

YNDPTKFEXLQGTM-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(F)(F)F

solubility

43.6 [ug/mL]

Origin of Product

United States

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